1-(4-Chloropyridin-2-YL)propan-1-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both halogen substituents and carbonyl functional groups. The compound's primary International Union of Pure and Applied Chemistry name, this compound, accurately reflects its structural composition through a systematic breakdown of its constituent parts. The nomenclature begins with the propanone backbone, indicating a three-carbon chain with a ketone functional group at the first position. The pyridine ring system is designated as the substituent, with the chlorine atom specifically located at the 4-position of the pyridine ring, while the entire chloropyridine unit is attached to the propanone at the 2-position of the pyridine ring.
The compound maintains several recognized synonyms and alternative naming systems that provide additional identification pathways. These include 1-(4-chloro-2-pyridinyl)-1-propanone and 1-propanone, 1-(4-chloro-2-pyridinyl)-, which represent alternative systematic approaches to describing the same molecular structure. The Chemical Abstracts Service registry number 896139-36-9 serves as the unique numerical identifier for this specific compound, ensuring unambiguous identification across chemical databases and literature sources. The compound's molecular formula C₈H₈ClNO provides a concise representation of its atomic composition, indicating eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
| Identification Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Registry Number | 896139-36-9 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| PubChem Compound Identifier | 53402879 |
The International Chemical Identifier string provides a standardized machine-readable representation of the compound's structure: InChI=1S/C8H8ClNO/c1-2-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3. This identifier encodes the complete connectivity information, allowing for precise structural reconstruction and database matching. The corresponding International Chemical Identifier Key, BYWBPEJZCDHZJO-UHFFFAOYSA-N, serves as a shortened hash representation of the full International Chemical Identifier, facilitating rapid database searches and compound identification processes.
Molecular Geometry and Bonding Patterns
The molecular geometry of this compound exhibits distinctive structural characteristics that arise from the specific arrangement of its constituent functional groups and the electronic effects of the chlorine substituent. The pyridine ring adopts a planar aromatic configuration with characteristic bond angles and distances typical of six-membered nitrogen-containing heterocycles. The nitrogen atom within the pyridine ring maintains sp² hybridization, contributing to the overall planar geometry of the aromatic system while influencing the electronic distribution throughout the molecule.
The propanone side chain extends from the 2-position of the pyridine ring, creating a flexible aliphatic portion that can adopt various conformational arrangements. The carbonyl carbon exhibits sp² hybridization, resulting in a trigonal planar geometry around this center with bond angles approaching 120 degrees. The carbon-oxygen double bond length typically measures approximately 1.21 Angstroms, consistent with standard carbonyl bond lengths observed in similar ketone compounds. The carbon-carbon bonds within the propyl chain display characteristic sp³ hybridization with tetrahedral geometry around each carbon center.
| Bond Type | Length (Angstroms) | Hybridization | Geometry |
|---|---|---|---|
| Carbon-Oxygen (C=O) | ~1.21 | sp² | Trigonal Planar |
| Carbon-Carbon (Aromatic) | ~1.39 | sp² | Planar |
| Carbon-Chlorine | ~1.75 | sp² | Planar |
| Carbon-Nitrogen (Aromatic) | ~1.34 | sp² | Planar |
The chlorine substituent at the 4-position of the pyridine ring introduces significant electronic effects that influence the overall molecular geometry and reactivity patterns. The carbon-chlorine bond length measures approximately 1.75 Angstroms, representing a typical aromatic carbon-halogen bond distance. The chlorine atom's high electronegativity creates a localized electron-withdrawing effect, which influences the electron density distribution throughout the pyridine ring system and affects the positioning of the propanone side chain.
The dihedral angle between the pyridine ring plane and the carbonyl group represents a critical geometric parameter that influences the compound's overall three-dimensional structure. Computational studies and experimental observations suggest that this angle can vary depending on crystal packing forces and intermolecular interactions, typically ranging from approximately 0 to 30 degrees from coplanarity. The relatively small dihedral angles indicate favorable electronic conjugation between the pyridine π-system and the carbonyl group, stabilizing specific conformational arrangements through resonance interactions.
Crystallographic Analysis and Intermolecular Interactions
The crystallographic analysis of this compound reveals important insights into its solid-state structure and the intermolecular forces that govern crystal packing arrangements. While specific single-crystal diffraction data for this exact compound may be limited in the available literature, related chloropyridine ketone compounds provide valuable comparative information for understanding the typical crystallographic behavior of this structural class. The compound's crystal structure is expected to be influenced by several key intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking interactions between aromatic ring systems.
The presence of the chlorine substituent creates opportunities for halogen bonding interactions, where the chlorine atom can act as a halogen bond donor toward electron-rich species such as nitrogen atoms in adjacent molecules or carbonyl oxygen atoms. These interactions typically exhibit bond lengths in the range of 2.8 to 3.2 Angstroms and contribute significantly to the overall crystal stability and packing efficiency. The pyridine nitrogen atom serves as a potential hydrogen bond acceptor, forming weak to moderate hydrogen bonds with hydrogen atoms from neighboring molecules or crystal water molecules when present.
| Interaction Type | Typical Distance Range | Energy Range | Directionality |
|---|---|---|---|
| Halogen Bonding (Cl···N) | 2.8-3.2 Å | 5-25 kJ/mol | Highly Directional |
| Hydrogen Bonding (N···H) | 2.6-3.0 Å | 10-40 kJ/mol | Moderately Directional |
| π-π Stacking | 3.3-3.8 Å | 8-20 kJ/mol | Parallel/Offset |
| van der Waals Forces | 3.0-4.0 Å | 2-8 kJ/mol | Non-directional |
The carbonyl oxygen atom presents another important interaction site, capable of participating in hydrogen bonding as an acceptor and contributing to dipole-dipole interactions with neighboring molecules. The crystal packing arrangement likely optimizes these various intermolecular forces to achieve maximum lattice energy and structural stability. The molecular shape and size of this compound suggest that efficient packing may involve herringbone or parallel displaced arrangements typical of aromatic compounds with asymmetric substitution patterns.
Temperature-dependent crystallographic studies would provide valuable information about thermal expansion coefficients, phase transition behavior, and the relative strength of intermolecular interactions. The compound's melting point and thermal stability characteristics are directly related to the strength and number of intermolecular interactions present in the crystal lattice, making crystallographic analysis essential for understanding its solid-state properties and potential polymorphic behavior.
Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides definitive identification markers through multiple analytical techniques, each offering unique insights into the compound's structural features and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that correspond to the different chemical environments of hydrogen and carbon atoms throughout the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the pyridine ring protons, which appear in the aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effect of the chlorine substituent and the carbonyl group.
The propyl chain protons display characteristic multipicity patterns and chemical shifts that reflect their distinct chemical environments. The methyl group adjacent to the carbonyl appears as a triplet around 1.2 parts per million, while the methylene protons exhibit a quartet pattern around 2.8 parts per million due to coupling with the adjacent methyl group. The pyridine ring protons show distinct patterns based on their positions relative to the nitrogen atom and chlorine substituent, with the proton ortho to nitrogen typically appearing more downfield due to the deshielding effect of the electronegative nitrogen atom.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H-3 | 7.4-7.6 | doublet | Pyridine ring |
| Aromatic H-5 | 8.0-8.2 | doublet | Pyridine ring |
| Aromatic H-6 | 8.4-8.6 | doublet | Pyridine ring |
| CH₂ (propyl) | 2.7-2.9 | quartet | Aliphatic chain |
| CH₃ (propyl) | 1.1-1.3 | triplet | Terminal methyl |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments. The carbonyl carbon typically appears around 200 parts per million, characteristic of aromatic ketones. The pyridine ring carbons exhibit signals between 120 and 155 parts per million, with the carbon bearing the chlorine substituent and the carbon bearing the carbonyl group showing distinct chemical shifts influenced by their respective substituents. The aliphatic carbons of the propyl chain appear in the expected regions around 8-10 parts per million for the methyl carbon and 25-30 parts per million for the methylene carbon.
Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and bonding patterns within the molecule. The carbonyl stretch appears as a strong absorption around 1680-1700 wavenumbers, with the exact frequency influenced by conjugation with the pyridine ring system. The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450 and 1600 wavenumbers, while the carbon-chlorine stretching vibration typically appears around 800-900 wavenumbers. The pyridine ring exhibits characteristic out-of-plane bending vibrations and carbon-nitrogen stretching modes that provide additional fingerprint information for compound identification.
Structure
2D Structure
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWBPEJZCDHZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289265 | |
| Record name | 1-(4-Chloro-2-pyridinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896139-36-9 | |
| Record name | 1-(4-Chloro-2-pyridinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896139-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-pyridinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation from 4-Chloropyridin-2-ylamine and Carbonyl Precursors
One documented approach involves the reaction of 4-chloropyridin-2-ylamine with carbonyl-containing compounds such as 2-chloro-3-oxo-propionic acid esters under heating in solvents like ethanol and benzene. This reaction proceeds via nucleophilic substitution and condensation to yield the target ketone after workup and purification by column chromatography.
- Typical Conditions : Stirring at 60 °C for 16 hours in ethanol/benzene mixture.
- Workup : Removal of solvent, extraction with ethyl acetate, washing with aqueous sodium bicarbonate, water, and brine, drying over sodium sulfate, and chromatographic purification.
Grignard Reagent Addition to Chloropyridine Nitriles
A robust and scalable method involves the addition of Grignard reagents to chloropyridine nitrile derivatives, followed by acidolysis and cyclocondensation steps to form substituted pyridinyl ethanones, including this compound analogs.
- Key Intermediate : 4-amino-2-chloronicotinonitrile is treated with ethylmagnesium chloride or other Grignard reagents.
- Reaction Conditions : Room temperature to mild heating (up to 30 °C), under inert atmosphere, typically ether solvent.
- Yield : Moderate to good yields (e.g., 53.3% total yield over two steps at 100 g scale).
- Advantages : Moisture and oxygen insensitive, scalable, and suitable for preclinical synthesis.
Halogenation and Chlorination of Pyridine Precursors
The synthesis of the 4-chloropyridine moiety itself, a critical fragment of the target molecule, can be achieved via selective chlorination of pyridine or pyridinium salts using chlorinating agents such as sulfur oxychloride, phosphorus oxychloride, or phosphorus pentachloride.
- Reaction Parameters : Temperature range from -10 to 150 °C depending on substrate and chlorinating agent.
- Solvents : Esters, alkanes, halogenated alkanes, or aromatic hydrocarbons (e.g., ethyl acetate, dichloromethane, chlorobenzene).
- Process : One-pot "one kettle" reactions with complex salt intermediates leading to 4-chloropyridine or its hydrochloride salt.
- Benefits : Economical, safer, environmentally friendly, improved yield and purity.
Detailed Methodological Data Table
Research Findings and Analysis
- The Grignard-based synthesis route provides a practical and scalable approach to this compound analogs, enabling kilogram-scale preparations with robust yields and operational simplicity.
- Chlorination methods for the pyridine ring are well-optimized, allowing selective introduction of chlorine at the 4-position, which is crucial for the target compound’s structure. These methods are adaptable to industrial scale with environmental and cost benefits.
- The condensation of 4-chloropyridin-2-ylamine with appropriate ketoesters under mild heating offers a straightforward laboratory synthesis with good yields and manageable purification steps.
- Purification commonly involves silica gel chromatography or preparative HPLC to achieve high purity, essential for pharmaceutical intermediate applications.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic additions, forming secondary alcohols or other derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, 0°C → RT, 4 h | 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-ol | 78% | |
| Organolithium Addition | PhLi, Et₂O, −78°C, 2 h | 1-(4-Chloropyridin-2-yl)-3-phenylpropan-1-ol | 65% |
Mechanistic Insight : The ketone’s carbonyl carbon is electrophilic, attracting nucleophiles like Grignard or organolithium reagents. Steric hindrance from the pyridine ring may reduce yields compared to simpler ketones.
Reduction Reactions
The ketone is reduced to a secondary alcohol using hydride-based reagents.
| Reagent | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH, RT, 6 h | 1-(4-Chloropyridin-2-yl)propan-1-ol | 85% | High | |
| LiAlH₄ | Et₂O, reflux, 2 h | 1-(4-Chloropyridin-2-yl)propan-1-ol | 92% | High |
Notes : LiAlH₄ achieves higher yields but requires anhydrous conditions. NaBH₄ is safer for small-scale reductions .
Condensation Reactions
The ketone participates in Friedländer and related condensations to form quinoline derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Friedländer Synthesis | Pentan-2,3-dione, PPA catalyst, 90°C, 1 h | 1-(4-Phenylquinolin-2-yl)propan-1-one | 82% |
Mechanism : The reaction involves cyclization and dehydration steps, facilitated by the acidic PPA catalyst. The chlorine substituent directs regioselectivity during ring formation .
Substitution Reactions on the Pyridine Ring
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 12 h | 1-(4-Piperidinopyridin-2-yl)propan-1-one | 68% | |
| Cyclopropylamine | K₂CO₃, DMSO, 80°C, 8 h | 1-(4-(Cyclopropylamino)pyridin-2-yl)propan-1-one | 75% |
Key Factor : Electron-deficient pyridine rings enhance NAS reactivity. Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity .
Oxidation Reactions
While ketones are generally oxidation-resistant, side-chain modifications can occur.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 60°C, 3 h | 4-Chloropicolinic acid | 45% |
Note : Oxidation cleaves the propanone side chain, yielding carboxylic acid derivatives. Low yields reflect competing degradation pathways.
Acylation and Alkylation
The ketone’s α-hydrogens are susceptible to enolate formation, enabling C–C bond formation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldol Condensation | LDA, THF, −78°C → benzaldehyde, RT | 1-(4-Chloropyridin-2-yl)-3-phenylpropan-1-one | 60% | |
| Alkylation | NaH, CH₃I, DMF, 0°C → RT | 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-one | 55% |
Challenges : Steric hindrance from the pyridine ring limits enolate reactivity, necessitating strong bases like LDA.
Photochemical Reactions
UV irradiation induces radical-based transformations.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), MeCN, 6 h | 1-(4-Chloropyridin-2-yl)propan-1-one dimer | 30% |
Application : Photodimerization explores supramolecular chemistry but has limited synthetic utility.
Scientific Research Applications
The compound 1-(4-Chloropyridin-2-YL)propan-1-one , with the CAS number 896139-36-9, has garnered attention in various scientific research applications due to its unique structural properties and reactivity. This article explores its applications in detail, supported by data tables and case studies.
Basic Information
- Molecular Formula : CHClN\O
- Molecular Weight : 169.608 g/mol
- Solubility : Information on solubility is limited; however, it is common for similar compounds to exhibit moderate solubility in organic solvents.
Asymmetric Synthesis
One of the primary applications of this compound is in asymmetric synthesis , particularly in Michael additions. This compound acts as an electrophile, facilitating the formation of chiral centers in various organic reactions. The work by Eric Meggers highlights its role in activating electrophiles for asymmetric transformations, demonstrating its utility in synthesizing complex molecules with high stereochemical fidelity .
Pharmaceutical Development
The compound has potential applications in pharmaceutical chemistry, particularly as a precursor or intermediate in the synthesis of biologically active compounds. Its chloropyridine moiety may enhance pharmacological properties, making it a candidate for drug development.
Case Study: Antimicrobial Agents
Research indicates that derivatives of chloropyridine compounds exhibit antimicrobial activity. The synthesis of this compound could lead to new antimicrobial agents, expanding the arsenal against resistant bacterial strains.
Agrochemical Applications
In agrochemistry, compounds similar to this compound have been explored for their potential as herbicides and pesticides. The chloropyridine structure is known to impart herbicidal properties, suggesting that this compound may be investigated for agricultural use.
Data Table: Herbicidal Activity of Pyridine Derivatives
| Compound | Activity Level | Target Pests |
|---|---|---|
| Chloropyridine Derivative A | High | Broadleaf Weeds |
| Chloropyridine Derivative B | Moderate | Grassy Weeds |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-YL)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-(4-chloropyridin-2-yl)propan-1-one can be categorized based on substituent variations, physicochemical properties, and biological relevance. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Structural Variations: Pyridine vs. Phenyl Rings: Compounds like 4-FMC and 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one replace the pyridine ring with substituted phenyl groups, altering electronic properties and steric bulk . Functional Groups: The presence of an enone (C=O conjugated to C=C) in chalcone derivatives (e.g., 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) enhances UV absorption and reactivity compared to the saturated propanone in the target compound . Amino Substituents: Cathinone analogs (e.g., 4-FMC) include methylamino groups, enabling salt formation and CNS activity, unlike the inert propanone in this compound .
Physicochemical Properties :
- Molecular Weight : The target compound (169.61 g/mol) is lighter than chalcone derivatives (e.g., 258.70 g/mol) due to fewer aromatic substituents .
- Solubility : 4-FMC’s hydrochloride salt exhibits high water solubility, whereas the target compound’s solubility data are unspecified, likely requiring organic solvents .
Biological and Safety Profiles: Cathinones: 4-FMC and related analogs are psychoactive and regulated due to stimulant effects . Pyridine Derivatives: Limited toxicity data are available for this compound, but its structural similarity to cathinones warrants caution in handling .
Biological Activity
1-(4-Chloropyridin-2-YL)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials, supported by various studies and data.
The synthesis of this compound typically involves methods such as Grignard reactions or cyclocondensation techniques. These methods allow for the formation of the compound with varying yields depending on the specific synthetic route employed. For example, a recent study demonstrated a robust synthetic pathway that yielded significant quantities of related pyridine derivatives, indicating the compound's versatility in drug development .
Antimicrobial Activity
Research has shown that compounds containing chloropyridine moieties exhibit notable antimicrobial properties. In a study evaluating various derivatives, this compound was found to have comparable antimicrobial activity to standard drugs such as ciprofloxacin and fluconazole. The Minimum Inhibitory Concentration (MIC) values indicated significant efficacy against various bacterial strains .
Anticancer Potential
The anticancer activity of this compound has been explored through in vitro assays. One study utilized the MTT assay to assess cell viability and found that the compound exhibited moderate anticancer activity against several cancer cell lines. Notably, it was less potent than established chemotherapeutics like 5-fluorouracil but showed promise as a lead compound for further development .
The biological mechanisms underlying the activity of this compound are thought to involve interactions with specific biological targets. Molecular docking studies suggest that this compound may interact with certain receptors or enzymes critical for pathogen survival or cancer cell proliferation. For instance, its potential inhibition of SARS-CoV-2 protease has been highlighted, indicating its relevance in antiviral drug design .
Case Studies
Q & A
Q. Table 1. Key Crystallographic Parameters (Example from SHELXL Refinement)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| R factor | 0.038 | |
| C-Cl bond length | 1.73 Å |
Q. Table 2. Optimized Reaction Conditions
| Step | Condition | Yield (%) |
|---|---|---|
| Acylation | 0°C, AlCl₃, 2 h | 75 |
| Purification | Column chromatography | 92 (purity) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
